5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The compound 5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic molecule featuring a pyrazolo[4,3-c]pyridine core. This bicyclic system comprises a pyrazole ring fused with a pyridine ring, substituted at key positions to modulate its physicochemical and pharmacological properties. Notably, the molecule includes:
- A 5-ethyl group on the pyridine ring, influencing lipophilicity.
- A 2-phenyl substituent contributing steric bulk and aromatic interactions.
- An N-(3-methoxyphenyl) carboxamide group at position 7, which introduces electron-donating effects and hydrogen-bonding capacity via the methoxy oxygen.
Pyrazolo-pyridine derivatives are of pharmacological interest due to their structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-25-13-18(21(27)23-15-8-7-11-17(12-15)29-2)20-19(14-25)22(28)26(24-20)16-9-5-4-6-10-16/h4-14H,3H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUJOQRUTUGEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[4,3-c]pyridine core.
Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the ethyl, methoxyphenyl, and phenyl groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | CAS Number |
|---|---|---|---|---|
| 5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide | C22H22N4O3 | 390.44 | 5-ethyl, N-(3-methoxyphenyl) | Not provided |
| N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide | C23H24N4O3 | 404.46 | 5-ethyl, N-(4-ethoxyphenyl) | 923682-25-1 |
| 3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | C19H22N4O3 | 354.40 | 5-propyl, N-(2-methoxyethyl) | 923233-41-4 |
| 5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide | C27H24N4O2 | 436.50 | 5-benzyl, N-(3-methylphenyl) | 923216-25-5 |
Key Comparative Insights:
a. Substituent Effects on Lipophilicity and Solubility
- 5-Alkyl Groups: The 5-ethyl group (target compound) offers moderate lipophilicity compared to 5-propyl (C19H22N4O3, 923233-41-4) and 5-benzyl (C27H24N4O2, 923216-25-5). 5-Benzyl (923216-25-5) introduces aromatic bulk, which may improve binding to hydrophobic pockets in biological targets but risks metabolic instability due to increased steric hindrance.
b. N-Substituent Modifications
Methoxy vs. Ethoxy :
- The N-(3-methoxyphenyl) group in the target compound provides a smaller, electron-donating substituent compared to N-(4-ethoxyphenyl) (923682-25-1). Ethoxy’s larger size and higher lipophilicity (logP ~1.1 vs. methoxy’s ~0.7) could alter pharmacokinetics .
- Meta vs. Para Substitution : The 3-methoxy position (target) may reduce steric clashes in binding interactions compared to 4-ethoxy (923682-25-1), where para-substitution could hinder rotational freedom.
c. Hydrogen-Bonding and Crystal Packing
- The 3-oxo moiety in all compounds acts as a hydrogen-bond acceptor, facilitating intermolecular interactions.
- The methoxy group in the target compound’s N-substituent can participate in C–H···O hydrogen bonds, as observed in analogous pyrimidine derivatives . Such interactions influence crystallinity and stability, as seen in thiazolo-pyrimidine crystals where C–H···O bonds form chain-like structures .
Implications for Drug Design
- Bioavailability : Smaller substituents (e.g., ethyl, methoxy) balance solubility and permeability, critical for oral bioavailability.
- Target Selectivity : The 3-methoxyphenyl group’s electronic profile may enhance selectivity for receptors sensitive to electron-rich aromatics.
- Metabolic Stability : Ethyl and methoxy groups are less prone to oxidative metabolism than benzyl or propyl substituents .
Biological Activity
5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of pyrazolo[4,3-c]pyridine derivatives, characterized by a fused heterocyclic system. The synthesis of this compound typically involves multiple steps:
- Formation of Chalcone Intermediate : Reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base.
- Formation of Pyrazole Ring : The chalcone intermediate is reacted with hydrazine hydrate.
- Cyclization : The pyrazole intermediate is cyclized with 2-phenyl-3-oxo-2H-pyridine-7-carboxylic acid under acidic conditions.
Biological Activities
The biological activities of this compound are extensive and include:
-
Anticancer Activity :
- Studies have indicated that pyrazolo[4,3-c]pyridine derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to 5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine have shown efficacy in inhibiting the growth of BRCA-deficient cancer cells through poly(ADP-ribose) polymerase (PARP) inhibition .
- A study on structurally related compounds demonstrated significant caspase activation and morphological changes in breast cancer MDA-MB-231 cells at concentrations as low as 1 μM .
-
Antimicrobial Activity :
- Pyrazolo derivatives have been investigated for their antimicrobial properties. Their ability to inhibit bacterial growth makes them potential candidates for developing new antibiotics.
-
Anti-inflammatory Effects :
- Some studies suggest that compounds within this class exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
A recent study examined the mechanism by which pyrazolo[4,3-c]pyridine derivatives induce apoptosis in cancer cells. The compounds were shown to enhance caspase activity significantly, indicating their role in promoting programmed cell death. This apoptotic effect was particularly noted in cells with defective BRCA genes, highlighting the potential for targeted cancer therapies using these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
